![molecular formula C28H34N2O6 B7776598 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7776598.png)
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound often used in peptide synthesis. It is a derivative of piperidine and fluorenylmethyloxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in organic synthesis. This compound is particularly significant in the field of medicinal chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of Piperidine Derivative: The protected amino acid is then reacted with piperidine to form the piperidine derivative. This reaction is usually carried out in an organic solvent like dichloromethane.
Introduction of Fmoc Group: The final step involves the introduction of the Fmoc group. This is achieved by reacting the piperidine derivative with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to remove the protecting groups, such as the Boc and Fmoc groups, to yield the free amino acid.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amino acids after deprotection.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for the amino terminus, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.
Mechanism of Action
The mechanism of action of 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide chain elongation. The protecting groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
4-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester: Similar structure but with a benzyl ester instead of an Fmoc group.
4-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an Fmoc group.
4-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of an Fmoc group.
Uniqueness
The uniqueness of 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid lies in its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The Fmoc group, in particular, is advantageous due to its ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis.
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGHIRNIHAKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
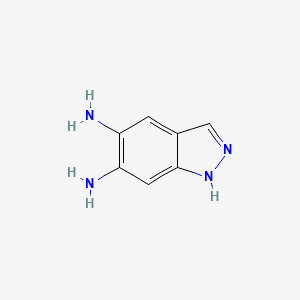


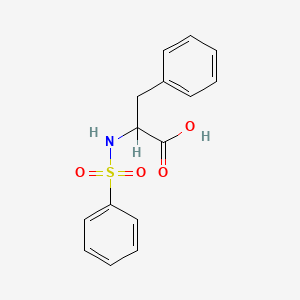
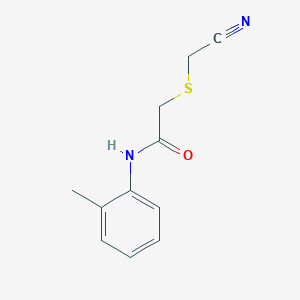
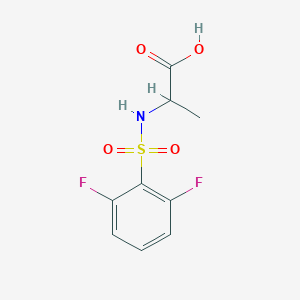
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)alanine](/img/structure/B7776566.png)
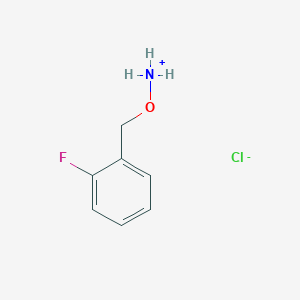
![1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B7776587.png)
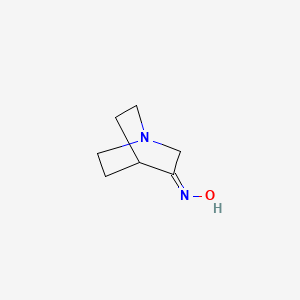
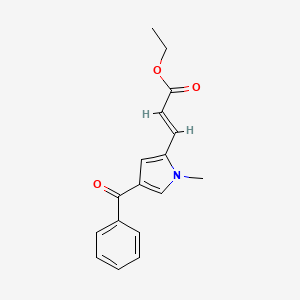
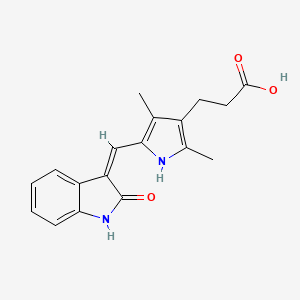
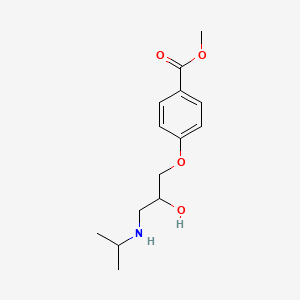
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776625.png)
